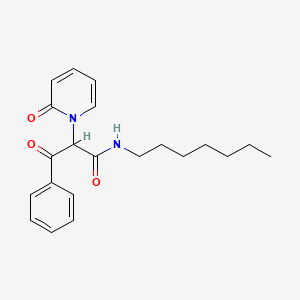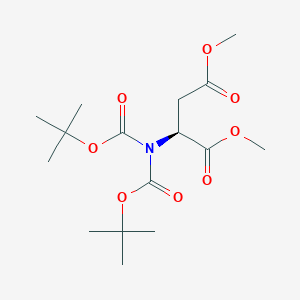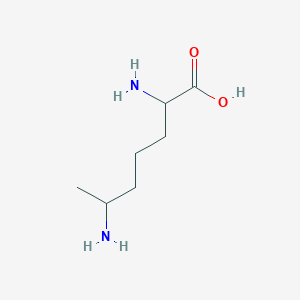
N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the amide bond: Reacting heptanoic acid with an appropriate amine to form the heptyl amide.
Introduction of the pyridinyl group: Using a coupling reaction to attach the pyridinyl group to the amide.
Addition of the phenyl group: Employing a Friedel-Crafts acylation to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl chain or the phenyl group.
Reduction: Reduction reactions could target the carbonyl groups within the molecule.
Substitution: The pyridinyl and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
“N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could have several applications:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in the development of new materials or as a specialty chemical.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other amides with pyridinyl and phenyl groups. The uniqueness of “N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide” could lie in its specific substitution pattern and the length of the heptyl chain, which might confer distinct physical, chemical, or biological properties.
List of Similar Compounds
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylacetamide
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylbutanamide
- N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpentanamide
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-heptyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C21H26N2O3/c1-2-3-4-5-10-15-22-21(26)19(23-16-11-9-14-18(23)24)20(25)17-12-7-6-8-13-17/h6-9,11-14,16,19H,2-5,10,15H2,1H3,(H,22,26) |
InChI Key |
MURJGYDZAJKUOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(benzyloxy)phenyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12450424.png)
![2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450426.png)

![2-(4-{[(5E)-4-oxo-2-sulfanyl-1,3-thiazol-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B12450430.png)
![Butyl[(2E)-3-phenylprop-2-EN-1-YL]amine hydrochloride](/img/structure/B12450432.png)

![N-[bis(4-methoxyphenyl)methyl]furan-2-carboxamide](/img/structure/B12450445.png)
![1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate](/img/structure/B12450448.png)




![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12450497.png)

